1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one is a complex organic compound that features a xanthene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one typically involves the reaction of 4-methoxy-9H-xanthen-9-one with appropriate reagents to introduce the ethenyl and pyrrolidin-2-one groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-9H-xanthen-9-one: A precursor in the synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Another xanthene derivative with different chemical properties.
2-Methoxy-1,2,3,4-Tetrahydro-9H-xanthen-9-one: Similar in structure but with variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the xanthene core
Properties
CAS No. |
820210-89-7 |
---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[2-(4-methoxy-9H-xanthen-9-yl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-23-18-9-4-7-16-14(11-13-21-12-5-10-19(21)22)15-6-2-3-8-17(15)24-20(16)18/h2-4,6-9,11,13-14H,5,10,12H2,1H3 |
InChI Key |
FHMXGXQICLXMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2C=CN4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.